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A comprehensive guide for researchers and drug development professionals on the

performance of Dolutegravir against other key antiretrovirals, supported by clinical trial data

and detailed experimental protocols.

Dolutegravir (DTG), a second-generation integrase strand transfer inhibitor (INSTI), has

become a cornerstone of modern antiretroviral therapy (ART). Its potent antiviral activity, high

barrier to resistance, and favorable safety profile have positioned it as a preferred agent in

treatment-naïve and -experienced individuals with HIV-1. This guide provides an in-depth

comparison of Dolutegravir's efficacy and safety relative to other major antiretroviral classes,

including non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs),

and other INSTIs.

Comparative Efficacy of Dolutegravir-Based
Regimens
Clinical evidence from numerous randomized controlled trials and meta-analyses has

consistently demonstrated the high efficacy of Dolutegravir in achieving and maintaining

virologic suppression.

Dolutegravir versus Efavirenz (NNRTI)
The SINGLE trial, a pivotal phase 3 study, directly compared a Dolutegravir-based regimen

(DTG + abacavir/lamivudine) to an Efavirenz-based regimen (EFV/tenofovir/emtricitabine) in

treatment-naïve adults. At 48 weeks, 88% of participants in the Dolutegravir group achieved a
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viral load of less than 50 copies/mL, compared to 81% in the Efavirenz group, establishing the

superiority of the Dolutegravir regimen.[1] This difference was largely driven by a lower rate of

discontinuation due to adverse events in the Dolutegravir arm (2% vs. 10%).[1] Furthermore,

no resistance to Dolutegravir or the accompanying nucleoside reverse transcriptase inhibitors

(NRTIs) was detected in those who experienced virologic failure on the Dolutegravir regimen.

[1]

A systematic literature review and network meta-analysis further supports these findings,

showing that Dolutegravir had improved odds of viral suppression at 96 weeks compared to

Efavirenz.[2][3][4] This analysis also highlighted Dolutegravir's protective effect against the

development of drug resistance.[2][3][4]

Dolutegravir versus Boosted Protease Inhibitors
The FLAMINGO study, an open-label, phase 3b trial, compared Dolutegravir to ritonavir-

boosted darunavir (DRV/r), a standard-of-care PI, in treatment-naïve adults. At 48 weeks, 90%

of participants receiving Dolutegravir achieved virologic suppression compared to 83% in the

darunavir/ritonavir group.[5] The superior efficacy of Dolutegravir was particularly evident in

participants with a high baseline viral load.[6]

In the context of second-line therapy, the DAWNING study demonstrated that a Dolutegravir-

based regimen was superior to a lopinavir/ritonavir (LPV/r)-based regimen in patients failing

first-line NNRTI-based therapy.[7] At 48 weeks, 82% of participants on the Dolutegravir regimen

achieved viral suppression compared to 69% on the lopinavir/ritonavir regimen. Similarly, the

NADIA trial found that in second-line therapy, a Dolutegravir-based regimen was non-inferior to

a darunavir/ritonavir-based regimen at 96 weeks, with 90% and 87% of participants achieving

virologic suppression, respectively.[8]

Dolutegravir versus Other Integrase Inhibitors
Comparisons with other INSTIs have shown Dolutegravir to be a highly effective option.

Raltegravir (RAL): In the SAILING study of treatment-experienced, INSTI-naïve patients,

Dolutegravir demonstrated statistically significant superiority over Raltegravir at 24 weeks,

with 79% versus 70% achieving virologic suppression, respectively.[9] A key finding was the

lower emergence of INSTI resistance in the Dolutegravir arm.[9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.irsicaixa.es/en/once-daily-dolutegravir-versus-darunavir-plus-ritonavir-treatment-naive-adults-hiv-1
https://www.irsicaixa.es/en/once-daily-dolutegravir-versus-darunavir-plus-ritonavir-treatment-naive-adults-hiv-1
https://www.irsicaixa.es/en/once-daily-dolutegravir-versus-darunavir-plus-ritonavir-treatment-naive-adults-hiv-1
https://www.researchgate.net/figure/Mechanism-of-action-of-DTG_fig4_325181910
https://hiv.guidelines.org.au/management/virological-tests/antiretroviral-drug-resistance-testing/
https://journals.asm.org/doi/10.1128/microbiolspec.mdna3-0024-2014
https://www.researchgate.net/figure/Mechanism-of-action-of-DTG_fig4_325181910
https://hiv.guidelines.org.au/management/virological-tests/antiretroviral-drug-resistance-testing/
https://journals.asm.org/doi/10.1128/microbiolspec.mdna3-0024-2014
https://www.selleckchem.com/blog/Coformulated-bictegravir-emtricitabine-and-tenofovir-alafenamide-versus-dolutegravir-with-emtricitabine-and-tenofovir-alafenamide-for-initial-treatment-of-HIV-1-infection-GS-US-380-1490-a-randomised-double-blind-multicentre-phase-3-non-inferiority-trial.html?pathway=logical_microbiology
https://www.medicinesresources.nhs.uk/en/Medicines-Awareness/Primary-Research/Randomised-controlled-trials/Bictegravir-emtricitabine-and-tenofovir-alafenamide-versus-dolutegravir-abacavir-and-lamivudine-for-initial-treatment-of-6363988272/?id=820289
https://www.ncbi.nlm.nih.gov/books/NBK2253/
https://icap.columbia.edu/tools_resources/july-august-2021-comparing-dolutegravir-or-darunavir-in-combination-with-zidovudine-or-tenofovir-for-second-line-hiv-treatment-results-of-the-nadia-trial-in-uganda-kenya-and-zimbabwe/
https://pubmed.ncbi.nlm.nih.gov/30732940/
https://pubmed.ncbi.nlm.nih.gov/30732940/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15192377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bictegravir (BIC): In a phase 2 study of treatment-naïve patients, a Bictegravir-based

regimen showed comparable high rates of virologic suppression to a Dolutegravir-based

regimen at 48 weeks (97% vs. 91%).[10] Subsequent phase 3 trials (GS-US-380-1489 and

GS-US-380-1490) confirmed the non-inferiority of a coformulated tablet of

Bictegravir/emtricitabine/tenofovir alafenamide to Dolutegravir-based regimens.[11]

Table 1: Comparative Efficacy of Dolutegravir in Key Clinical Trials

Trial Comparator Population
Primary
Endpoint

Dolutegravi
r Arm

Comparator
Arm

SINGLE
Efavirenz/TD

F/FTC

Treatment-

Naïve

Viral Load

<50

copies/mL at

48 weeks

88% 81%

FLAMINGO
Darunavir/rito

navir

Treatment-

Naïve

Viral Load

<50

copies/mL at

48 weeks

90% 83%

DAWNING
Lopinavir/rito

navir
Second-Line

Viral Load

<50

copies/mL at

48 weeks

82% 69%

NADIA
Darunavir/rito

navir
Second-Line

Viral Load

<400

copies/mL at

96 weeks

90% 87%

SAILING Raltegravir

Treatment-

Experienced,

INSTI-Naïve

Viral Load

<50

copies/mL at

24 weeks

79% 70%

GS-US-380-

1490

Dolutegravir

+ FTC/TAF

Treatment-

Naïve

Viral Load

<50

copies/mL at

48 weeks

92% 93%
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Comparative Safety and Tolerability
Dolutegravir is generally well-tolerated, with a safety profile that compares favorably to many

other antiretrovirals.

Discontinuation due to Adverse Events
A consistent finding across multiple studies is the lower rate of discontinuation due to adverse

events (AEs) with Dolutegravir compared to older antiretrovirals. In the SINGLE study, only 2%

of participants on the Dolutegravir regimen discontinued due to AEs, compared to 10% on the

Efavirenz regimen.[1] Similarly, a network meta-analysis found that Dolutegravir led to fewer

discontinuations overall compared to Efavirenz.[2][3][4]

Common Adverse Events
The most frequently reported AEs with Dolutegravir are generally mild to moderate and include

insomnia, headache, and nausea.[12] In comparative trials, the incidence of specific side

effects often differs between Dolutegravir and the comparator drug. For example, in the

SINGLE study, neuropsychiatric AEs were more common with Efavirenz, while in the GS-US-

380-1489 trial, nausea was reported more frequently in the dolutegravir, abacavir, and

lamivudine group compared to the bictegravir, emtricitabine, and tenofovir alafenamide group.

[13]

Weight Gain
Some studies have suggested a potential association between INSTI-based regimens,

including Dolutegravir, and weight gain. However, the extent and clinical significance of this are

still under investigation, and changes in body weight were similar between the Dolutegravir and

darunavir/ritonavir groups in the NADIA trial.[8]

Table 2: Comparative Safety of Dolutegravir in Key Clinical Trials
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Trial Comparator
Discontinuatio
n due to AEs
(Dolutegravir)

Discontinuatio
n due to AEs
(Comparator)

Notable
Adverse
Events

SINGLE
Efavirenz/TDF/F

TC
2% 10%

Higher

neuropsychiatric

AEs with

Efavirenz.

FLAMINGO
Darunavir/ritonav

ir
2% 4%

Diarrhea more

common with

Darunavir/ritonav

ir.

DAWNING
Lopinavir/ritonavi

r
2% 5%

Higher rates of

gastrointestinal

disorders with

Lopinavir/ritonavi

r.

GS-US-380-1489
Bictegravir/FTC/

TAF
<1% 2%

Nausea more

frequent with

Dolutegravir/ABC

/3TC.

Resistance Profile
A key advantage of Dolutegravir is its high genetic barrier to resistance.[14] In vitro studies

have shown that it is difficult to select for HIV-1 resistance to Dolutegravir.[14] The mutations

that are eventually selected often come at a fitness cost to the virus, making it less able to

replicate.[14]

In clinical trials with treatment-naïve patients, the development of resistance to Dolutegravir has

been rare.[1] Dolutegravir also demonstrates activity against HIV-1 that has developed

resistance to first-generation INSTIs like raltegravir and elvitegravir, unless specific mutations,

such as the Q148 mutation combined with other mutations, are present.[14]

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

http://www.idchula.org/wp-content/uploads/2014/05/FLAMINGO-study.pdf
http://www.idchula.org/wp-content/uploads/2014/05/FLAMINGO-study.pdf
http://www.idchula.org/wp-content/uploads/2014/05/FLAMINGO-study.pdf
https://www.irsicaixa.es/en/once-daily-dolutegravir-versus-darunavir-plus-ritonavir-treatment-naive-adults-hiv-1
http://www.idchula.org/wp-content/uploads/2014/05/FLAMINGO-study.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15192377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following sections outline the generalized methodologies employed in the key clinical trials

cited in this guide.

Study Design and Population
The majority of the cited studies were multicenter, randomized, controlled trials. They included

HIV-1-infected adults who were either treatment-naïve or had experienced virologic failure on a

prior regimen. Key exclusion criteria often included the presence of significant resistance to the

study drugs at screening. Randomization was typically stratified by baseline HIV-1 RNA levels

and the nucleoside reverse transcriptase inhibitor (NRTI) backbone used.

Treatment Regimens
Participants were randomly assigned to receive a Dolutegravir-based regimen or a comparator

regimen. The Dolutegravir dose was typically 50 mg once daily. The specific NRTI backbone

was either fixed or selected by the investigator based on screening results.

Efficacy and Safety Assessments
The primary efficacy endpoint in most trials was the proportion of participants with a plasma

HIV-1 RNA level below a certain threshold (e.g., <50 copies/mL) at a specific time point (e.g.,

week 48), as determined by the FDA "snapshot" algorithm.

Safety assessments included the monitoring and recording of adverse events, serious adverse

events, and laboratory abnormalities. Discontinuation rates due to adverse events were a key

safety endpoint.

Virological and Resistance Analysis
Plasma HIV-1 RNA levels were measured at baseline and at regular intervals throughout the

studies using validated assays. Genotypic and/or phenotypic resistance testing was performed

on samples from participants who experienced virologic failure to identify the emergence of

drug resistance mutations.
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Dolutegravir Mechanism of Action: HIV Integrase
Inhibition
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Caption: Dolutegravir inhibits the HIV integrase enzyme, preventing the integration of viral DNA

into the host cell's genome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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